Allyl 2-bromophenethylcarbamate
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Overview
Description
Allyl 2-bromophenethylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The compound features an allyl group, a bromine atom, and a phenethylcarbamate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-bromophenethylcarbamate typically involves the bromination of allylic compounds. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat . This method ensures selective bromination at the allylic position.
Industrial Production Methods: In an industrial setting, the continuous-flow process for the bromination of conjugated allylic compounds can be employed. This method offers improved conversion rates and selectivity compared to traditional batch processes . The use of green solvents and optimized reaction conditions further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Allyl 2-bromophenethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the allyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products: The major products formed from these reactions include substituted carbamates, epoxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Allyl 2-bromophenethylcarbamate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of various functionalized compounds.
Biology and Medicine: In biological research, carbamates are often used as enzyme inhibitors or as intermediates in the synthesis of pharmaceuticals. This compound may be explored for its potential biological activity and as a building block for drug development .
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals. Its versatility in chemical reactions makes it a useful intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of Allyl 2-bromophenethylcarbamate involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Allyl Chloride: Similar in structure but with a chlorine atom instead of bromine. It is less reactive in certain substitution reactions.
Phenethyl Carbamate: Lacks the allyl and bromine groups, making it less versatile in chemical transformations.
Allyl Phenyl Ether: Contains an ether linkage instead of a carbamate group, leading to different reactivity and applications
Uniqueness: Allyl 2-bromophenethylcarbamate’s unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in both research and industrial applications.
Properties
IUPAC Name |
prop-2-enyl N-[2-(2-bromophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-2-9-16-12(15)14-8-7-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDMZZCEZHJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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